molecular formula C20H17FN2O2S2 B7636240 Methyl 2-(benzylcarbamothioylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate

Methyl 2-(benzylcarbamothioylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B7636240
M. Wt: 400.5 g/mol
InChI Key: KXABZZFBTRGDSG-UHFFFAOYSA-N
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Description

  • Reagents: : Methyl chloroformate.

  • Conditions: : Typically conducted in an inert atmosphere with a mild base to facilitate esterification.

Industrial Production Methods

Industrial synthesis often scales these laboratory methods up, utilizing larger reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors are also employed to maintain consistent reaction conditions and improve efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of Thiophene Ring

    • Starting Materials: : Use of 4-fluorobenzaldehyde and sulfur to form the thiophene core.

    • Reaction Conditions: : High temperature and an acid catalyst typically facilitate the cyclization reaction.

  • Addition of Benzylcarbamothioylamino Group

    • Reagents: : Benzylamine and carbon disulfide.

    • Conditions: : Basic medium to form the carbamothioyl group, which is then attached to the thiophene ring through a nucleophilic substitution reaction.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Under oxidative conditions, the thiophene ring can be converted to various oxidized forms, such as thiophene oxides.

  • Reduction: : Reduction reactions typically target the nitro or carbonyl functionalities, reducing them to amines or alcohols, respectively.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the phenyl or thiophene rings, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogens or sulfonyl chlorides in the presence of catalysts can facilitate substitution reactions.

Major Products Formed

  • Oxidation Products: : Thiophene oxides and related oxidized derivatives.

  • Reduction Products: : Amine derivatives or alcohols, depending on the functional groups reduced.

  • Substitution Products: : Compounds with new substituents on the phenyl or thiophene rings, altering their chemical properties.

Scientific Research Applications

Chemistry

  • Catalyst Development: : The compound serves as a ligand in catalyst design, enhancing selectivity and activity in various reactions.

  • Materials Science: : Incorporated into polymers or coatings to improve thermal stability and electronic properties.

Biology and Medicine

  • Pharmacophore Design: : Explored as a building block for developing novel drugs targeting specific enzymes or receptors.

  • Diagnostic Tools: : Utilized in the development of imaging agents or biosensors due to its unique structural attributes.

Industry

  • Organic Electronics: : Integrated into organic photovoltaic cells or light-emitting diodes to enhance performance.

  • Agriculture: : Potential use in the formulation of agrochemicals, improving pest resistance or crop yield.

Mechanism of Action

Molecular Targets and Pathways

  • Receptor Binding: : Interacts with specific biological receptors, modulating their activity to exert therapeutic effects.

  • Enzymatic Inhibition: : Acts as an inhibitor for certain enzymes, altering metabolic pathways and disease progression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(carbamoylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate: : Similar in structure but lacks the benzyl group.

  • Ethyl 2-(benzylcarbamothioylamino)-4-(4-chlorophenyl)thiophene-3-carboxylate: : Substitutes the methyl ester with an ethyl ester and the fluorine with chlorine.

Uniqueness

  • Structural Features: : The presence of the benzylcarbamothioylamino group distinguishes it from other thiophene derivatives, providing unique steric and electronic properties.

  • Reactivity: : Exhibits distinct reactivity patterns due to the interplay between its multiple functional groups.

This compound represents a versatile entity in both academic and industrial research, showcasing the intricate balance between synthetic complexity and practical applicability. What do you think stands out the most about this compound?

Properties

IUPAC Name

methyl 2-(benzylcarbamothioylamino)-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S2/c1-25-19(24)17-16(14-7-9-15(21)10-8-14)12-27-18(17)23-20(26)22-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXABZZFBTRGDSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=S)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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